Standard isotropic n-type semiconductor for optoelectronics. Unlike CNTs/graphene that lack sublimation and NFAs with anisotropic transport, fullerenes (C60) offer:
Procure with confidence for reliable ETLs, OFETs, and rapid prototyping.
Fullerenes (CAS 99685-96-8), primarily consisting of the highly symmetrical C60 buckminsterfullerene, represent a foundational class of zero-dimensional carbon allotropes. Characterized by a truncated icosahedron structure with 60 carbon atoms, this compound features a deep Lowest Unoccupied Molecular Orbital (LUMO) and a highly delocalized 3D π-electron system. In industrial and advanced laboratory procurement, pristine fullerenes are highly valued not as structural reinforcements, but as premier electron transport materials (ETMs) and n-type semiconductors. Their unique combination of deep energy levels, solvent processability in aromatic solvents, and compatibility with vacuum thermal evaporation makes them indispensable for organic photovoltaics (OPVs), perovskite solar cells (PSCs), and specialized organic field-effect transistors (OFETs) [1].
Replacing pristine fullerenes with other carbon allotropes like carbon nanotubes (CNTs) or graphene fundamentally disrupts manufacturing workflows. CNTs and graphene exhibit near-zero solubility in standard organic solvents without heavy functionalization or surfactants, preventing clean solution-processing, and they cannot be deposited via vacuum thermal evaporation (VTE) due to their lack of sublimation[1]. Conversely, while Non-Fullerene Acceptors (NFAs) offer tunable absorption, their planar structures result in highly anisotropic electron transport. This means NFA performance is heavily dependent on precise molecular orientation and complex morphological control during film formation. Fullerenes bypass these issues by offering 3D isotropic electron mobility and seamless compatibility with both solution-casting and high-vacuum deposition [2].
A critical differentiator for C60 fullerenes is their ability to sublime intact at approximately 500–600 °C (800 K) under high vacuum (~10^-6 mbar). This allows for precise, solvent-free Vacuum Thermal Evaporation (VTE) deposition. In stark contrast, 1D and 2D carbon allotropes like carbon nanotubes (CNTs) and graphene cannot be thermally evaporated and require complex chemical vapor deposition (CVD) or physical transfer methods [1].
| Evidence Dimension | Sublimation capability for vacuum deposition |
| Target Compound Data | Sublimes intact at ~500–600 °C under high vacuum (10^-6 mbar), enabling precise VTE deposition. |
| Comparator Or Baseline | Carbon Nanotubes (CNTs) / Graphene (Cannot be thermally evaporated; require CVD growth or physical transfer). |
| Quantified Difference | Fullerenes allow 100% solvent-free, thickness-controlled vacuum deposition, whereas 1D/2D carbon allotropes yield 0% compatibility with standard VTE tools. |
| Conditions | High-vacuum thermal evaporation (VTE) chamber at ~10^-6 mbar. |
For manufacturers of OLEDs and perovskite solar cells, the ability to deposit the electron transport layer via standard vacuum thermal evaporation is critical for integrating with existing dry-process production lines.
For solution-processed device architectures, pristine C60 fullerenes exhibit a baseline solubility of ~2.8 to 3.2 mg/mL in toluene and up to ~20 mg/mL in 1,2,4-trichlorobenzene. By comparison, pristine carbon nanotubes and graphene have effectively zero solubility in these solvents without the addition of electrically insulating surfactants or destructive acid-reflux functionalization [1].
| Evidence Dimension | Pristine state solubility in aromatic solvents |
| Target Compound Data | Soluble in toluene (~2.8 to 3.2 mg/mL) and 1,2,4-trichlorobenzene (~20 mg/mL). |
| Comparator Or Baseline | Pristine Carbon Nanotubes (CNTs) (Solubility is effectively 0 mg/mL without destructive functionalization). |
| Quantified Difference | Fullerenes provide orders of magnitude higher solubility in their pristine, electronically active state compared to unfunctionalized CNTs. |
| Conditions | Standard ambient temperature dissolution in toluene or halogenated benzenes without sonication-induced degradation. |
Procuring fullerenes allows formulators to create stable semiconducting inks for spin-coating and slot-die coating without introducing electrically insulating surfactants.
The 3D delocalized LUMO across the spherical C60 cage enables highly isotropic, orientation-independent electron transport. In contrast, planar Non-Fullerene Acceptors (NFAs) exhibit highly anisotropic electron transport, meaning their efficiency drops precipitously if the molecules do not adopt strict face-on or edge-on π-π stacking relative to the electrodes. Fullerenes maintain high electron mobility regardless of molecular orientation within the film [1].
| Evidence Dimension | Electron mobility dependence on molecular orientation |
| Target Compound Data | 3D delocalized LUMO enables highly isotropic, orientation-independent electron transport. |
| Comparator Or Baseline | Planar Non-Fullerene Acceptors (NFAs) (Electron transport is highly anisotropic, requiring strict morphological alignment). |
| Quantified Difference | Fullerene domains maintain high electron mobility regardless of molecular orientation, drastically reducing the morphological sensitivity compared to NFAs. |
| Conditions | Bulk heterojunction active layer blends in organic solar cells. |
This isotropic behavior makes fullerenes significantly easier to process into reliable, high-yield devices, as they do not require the extreme morphological tuning demanded by planar NFAs.
Fullerenes are the industry-standard choice for the ETL in inverted (p-i-n) perovskite solar cells. Because C60 can be cleanly deposited via vacuum thermal evaporation, it allows for solvent-free deposition directly on top of the delicate perovskite layer without dissolving the underlying structure. This dry-process compatibility is a distinct procurement advantage over solution-only transport materials [1].
In the formulation of OPV active layers, C60 remains highly relevant due to its isotropic electron transport and excellent solubility in aromatic solvents like toluene and chlorobenzene. Unlike planar NFAs that require complex annealing to achieve the correct molecular orientation, fullerenes provide reliable, orientation-independent electron mobility, making them ideal for rapid prototyping and large-area slot-die coating [2].
The deep LUMO level and high intrinsic electron mobility of C60 make it a premier n-type organic semiconductor for OFETs. Its ability to be thermally evaporated into highly pure, uniform thin films without the need for solubilizing side chains ensures that the intrinsic electronic properties of the carbon cage are maximized, providing a clear performance edge over heavily functionalized carbon nanomaterials [2].
Irritant